[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate
Overview
Description
[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an acetyloxymethyl group, a hydroxy group, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, which can be achieved through cyclization reactions of suitable precursors.
Introduction of Functional Groups: The acetyloxymethyl, hydroxy, and methyl groups are introduced through various functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the acetyloxymethyl group can be added through esterification reactions.
Final Assembly: The final step involves the coupling of the functionalized pyridine ring with the acetyloxymethyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The acetyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its functional groups provide opportunities for chemical modifications that enhance material properties.
Mechanism of Action
The mechanism of action of [4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and are known for their biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds have a similar pyridine ring structure and are studied for their medicinal properties.
4-Aminocoumarin derivatives: These compounds are used in organic synthesis and have applications in heterocyclic chemistry.
Uniqueness
What sets [4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate apart from these similar compounds is its unique combination of functional groups and their specific arrangement on the pyridine ring
Properties
IUPAC Name |
[4-(acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7-12(16)11(6-18-9(3)15)10(4-13-7)5-17-8(2)14/h4,16H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWPWCJSDJOZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC(=O)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696-70-4 | |
Record name | 3,4-bis(acetoxymethyl)-5-hydroxy-6-methylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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